Morpholine-4-carbothioamide

Beschreibung

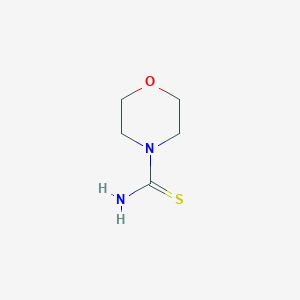

Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLBUBZXFUYMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368453 | |

| Record name | morpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14294-10-1 | |

| Record name | 4-Morpholinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14294-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014294101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | morpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ7FSS2FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-acyl-morpholine-4-carbothioamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of N-acyl-morpholine-4-carbothioamides. This class of compounds has garnered interest for its diverse pharmacological potential, including antimicrobial and antioxidant properties. This document details the synthetic protocols, analytical characterization, and proposed mechanisms of action to facilitate further research and development in this area.

Synthesis of N-acyl-morpholine-4-carbothioamides

The synthesis of N-acyl-morpholine-4-carbothioamides is typically achieved through a two-step one-pot reaction. The general synthetic scheme involves the reaction of an aroyl/acyl chloride with potassium thiocyanate to form an in situ aroyl/acyl isothiocyanate. Subsequent reaction with morpholine yields the final N-acyl-morpholine-4-carbothioamide product.[1]

General Experimental Protocol

The following protocol outlines the synthesis of a representative N-acyl-morpholine-4-carbothioamide derivative, N-benzoyl-morpholine-4-carbothioamide.

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Morpholine

-

Acetone (dry)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Formation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve benzoyl chloride (1 equivalent) in dry acetone. Add potassium thiocyanate (1 equivalent) to the solution.

-

Reaction: Reflux the mixture with constant stirring for 2-3 hours. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

-

Addition of Morpholine: After the formation of the isothiocyanate, cool the reaction mixture to room temperature. Add morpholine (1 equivalent) dropwise to the flask with continuous stirring.

-

Reaction Completion: Stir the reaction mixture at room temperature for an additional 4-6 hours until the reaction is complete, as indicated by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water. The solid product will precipitate out.

-

Purification: Collect the precipitate by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent, such as dichloromethane, to obtain the purified N-benzoyl-morpholine-4-carbothioamide.[1] The yields for this synthesis are generally in the range of 70-90%.[1]

Experimental Workflow Diagram:

References

An In-depth Technical Guide on the Physicochemical Properties of Morpholine-4-Carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of morpholine-4-carbothioamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Physicochemical Properties

This compound derivatives are characterized by a core structure featuring a morpholine ring attached to a carbothioamide group. The physicochemical properties of these derivatives can be modulated by the substitution at the nitrogen atom of the carbothioamide moiety. These properties are critical for determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

General Properties of the Parent Compound

The parent compound, this compound, serves as a fundamental building block for this class of derivatives. Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10N2OS | PubChem CID: 2393544[1] |

| Molecular Weight | 146.21 g/mol | PubChem CID: 2393544[1] |

| Melting Point | 176-177 °C | --- |

| Boiling Point | 259 °C | --- |

| XLogP3-AA | -0.6 | PubChem CID: 2393544[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 2393544[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2393544[1] |

| Rotatable Bond Count | 1 | PubChem CID: 2393544[1] |

Physicochemical Descriptors of N-Acyl-Morpholine-4-Carbothioamide Derivatives

A study by Aziz et al. (2020) provides valuable data on a series of N-acyl-morpholine-4-carbothioamide derivatives (5a-5j). These descriptors are crucial for predicting the drug-likeness of these compounds according to Lipinski's rule of five and other pharmacokinetic parameters.[2][3]

Table 2: Physicochemical Descriptors of N-acyl-morpholine-4-carbothioamide Derivatives (5a-5j) [2][3]

| Compound | Molecular Formula | MW ( g/mol ) | LogP | TPSA (Ų) | HBA | HBD | NRB | Molar Refractivity |

| 5a | C12H14N2O2S | 250.32 | 2.15 | 88.7 | 4 | 1 | 3 | 68.41 |

| 5b | C12H13ClN2O2S | 284.76 | 2.74 | 88.7 | 4 | 1 | 3 | 73.23 |

| 5c | C12H13FN2O2S | 268.31 | 2.29 | 88.7 | 4 | 1 | 3 | 68.90 |

| 5d | C12H13BrN2O2S | 329.21 | 2.99 | 88.7 | 4 | 1 | 3 | 76.12 |

| 5e | C13H16N2O3S | 280.34 | 2.09 | 97.9 | 5 | 1 | 4 | 74.58 |

| 5f | C13H16N2O2S | 264.34 | 2.58 | 88.7 | 4 | 1 | 4 | 74.14 |

| 5g | C11H14N2O2S | 238.31 | 1.63 | 88.7 | 4 | 1 | 3 | 64.90 |

| 5h | C13H15N3O4S | 309.34 | 1.58 | 134.6 | 7 | 1 | 4 | 78.47 |

| 5i | C14H18N2O2S | 278.37 | 3.01 | 88.7 | 4 | 1 | 5 | 80.89 |

| 5j | C16H16N2O2S | 300.38 | 3.51 | 88.7 | 4 | 1 | 4 | 87.21 |

MW: Molecular Weight, TPSA: Topological Polar Surface Area, HBA: Hydrogen Bond Acceptors, HBD: Hydrogen Bond Donors, NRB: Number of Rotatable Bonds.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound derivatives, compiled from various research articles.

Synthesis of N-Acyl-Morpholine-4-Carbothioamides

The synthesis of N-acyl-morpholine-4-carbothioamides is typically achieved through a multi-step process.[2]

General Synthetic Workflow

Caption: General workflow for the synthesis of N-acyl-morpholine-4-carbothioamides.

Detailed Protocol:

-

Acid Chloride Synthesis: To a solution of the respective substituted carboxylic acid in dry N,N-dimethylformamide (DMF), thionyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified duration until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isothiocyanate Formation: The freshly prepared acid chloride is then added to a solution of potassium thiocyanate in dry acetone. This mixture is typically refluxed to facilitate the formation of the corresponding aroyl or alkyl isothiocyanate.[2]

-

Synthesis of the Final Derivative: Morpholine is added in an equimolar ratio to the in situ generated isothiocyanate solution. The reaction mixture is further stirred, often at room temperature, until the formation of the N-acyl-morpholine-4-carbothioamide product is complete. The product is then typically isolated by precipitation, filtration, and purified by recrystallization from a suitable solvent like dichloromethane (DCM).[2]

Characterization Techniques

The synthesized derivatives are characterized using various spectroscopic and analytical methods.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is mixed with dry KBr and pressed into a thin, transparent disk.

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Scans: 512-1024 scans.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

3. Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the synthesized compounds. This is a crucial step to confirm the empirical formula of the new derivatives. The analysis is typically carried out using an automated elemental analyzer.

Biological Activity and Signaling Pathways

Morpholine-containing compounds have been investigated for their potential to modulate various biological pathways, including those involved in cancer and neurodegenerative diseases.

PI3K/mTOR Signaling Pathway

Several studies have implicated morpholine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety is often a key structural feature for the inhibitory activity of these compounds.[7]

References

- 1. 4-Morpholinecarbothioamide | C5H10N2OS | CID 2393544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Structure in Drug Discovery and Its Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profile, have made it a ubiquitous component in a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities of morpholine derivatives, their key molecular targets, and the experimental methodologies used for their evaluation.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

Molecular Targets in Cancer

A significant number of morpholine-containing compounds exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and progression. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in human cancers, is a primary target.[1][2] Additionally, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is another important target for morpholine-based anticancer agents.[3][4]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various morpholine derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Morpholino-triazines | PI3Kα / mTOR | - | Sub-nanomolar to low micromolar | [1] |

| Morpholino pyrimidine derivatives | PI3Kα | - | 0.46 nM - 1.25 µM | [2] |

| Morpholine-substituted tetrahydroquinolines | mTOR | A549 (Lung) | 0.033 - 3.73 | [5] |

| MCF-7 (Breast) | 0.087 - 4.47 | [5] | ||

| MDA-MB-231 (Breast) | 1.003 | [5] | ||

| Morpholine substituted quinazolines | - | A549 (Lung) | 8.55 - 10.38 | [6] |

| MCF-7 (Breast) | 3.15 - 6.44 | [6] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [6] | ||

| Benzophenone-morpholine hybrids | - | DLA (Murine Lymphoma) | ~7.5 - 9.5 | [7] |

| EAC (Murine Carcinoma) | ~9.5 - 10.8 | [7] | ||

| MCF-7 (Breast) | ~7.1 - 9.3 | [7] | ||

| A549 (Lung) | - | [7] | ||

| Nicotinamide-based morpholine derivatives | VEGFR-2 | HCT-116 (Colon) | 9.3 | [8] |

| HepG-2 (Liver) | 7.8 | [8] | ||

| 2-thioxobenzo[g]quinazoline derivatives | VEGFR-2 | MCF-7 (Breast) | 8.8 - 10.9 | [9] |

| HepG-2 (Liver) | 26.0 - 40.4 | [9] |

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.

Antimicrobial Activity of Morpholine Derivatives

The morpholine scaffold is present in several antimicrobial agents, and novel derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens.

Molecular Targets in Microbes

The precise molecular targets of many novel antimicrobial morpholine derivatives are still under investigation. However, some are known to interfere with essential cellular processes. For instance, the oxazolidinone antibiotic linezolid, which contains a morpholine ring, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The antifungal agent amorolfine targets sterol biosynthesis in fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of morpholine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3-thiazine-2-amines with morpholine | S. aureus | 6.25 - 200 | [10] |

| B. subtilis | 6.25 - 200 | [10] | |

| V. cholerae | 6.25 - >200 | [10] | |

| E. coli | 6.25 - 200 | [10] | |

| P. aeruginosa | 6.25 - >200 | [10] | |

| Morpholine derivatives with azole nucleus | M. smegmatis | 15.6 | [11] |

| C. albicans | 500 - 1000 | [11] | |

| S. cerevisiae | 500 - 1000 | [11] | |

| P. aeruginosa | Low activity | [11] | |

| Novel morpholine derivatives | Various Gram-positive and Gram-negative bacteria | 3.125 - 12.5 | [12] |

CNS Activity of Morpholine Derivatives

Morpholine's ability to cross the blood-brain barrier has made it a valuable scaffold for the development of drugs targeting the central nervous system (CNS).

Molecular Targets in the CNS

Morpholine derivatives have been shown to interact with various molecular targets in the CNS, including enzymes and receptors involved in neurotransmission and neurodegeneration. A key target is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Quantitative Data on CNS Activity

The inhibitory potency of morpholine derivatives against CNS targets is often expressed as IC50 values.

| Compound Class | Target | IC50 (µM) | Reference |

| Morpholine-bearing quinoline derivatives | Acetylcholinesterase (AChE) | 1.94 - >50 | [13] |

| Butyrylcholinesterase (BChE) | 28.37 - >50 | [13] | |

| Pyrimidine-morpholine scaffold | Acetylcholinesterase (AChE) | 0.43 | [14] |

| Butyrylcholinesterase (BChE) | 2.5 | [14] | |

| Thiophene carbamates with morpholine | Acetylcholinesterase (AChE) | 38 - 90 | [15] |

Anti-inflammatory Activity of Morpholine Derivatives

Several morpholine derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.

Molecular Targets in Inflammation

A key mechanism of the anti-inflammatory action of morpholine derivatives is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of many inflammatory conditions.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of morpholine derivatives are often assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Assay | IC50 (µM) | Reference |

| Diaryl-1,5-diazole and morpholine hybrids | COX-2 Inhibition | 0.17 | [16] |

| 5-LOX Inhibition | 0.68 | [16] | |

| Dimethylaminophenyl analogue | NO Production Inhibition | 7.1 | [17] |

| Chrysamide B (natural product with morpholine-like features) | NO Production Inhibition | 0.010 | [17] |

| iNOS Activity Inhibition | 0.082 | [17] | |

| Polypeptide from chicken feather meal | NO Radical Scavenging | 5.5 (µg/mL) | [18] |

| NO Production Inhibition | 55.2 (mM) | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of morpholine derivatives.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]

- 9. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

morpholine-4-carbothioamide structural formula and properties

An In-depth Technical Guide to Morpholine-4-carbothioamide

This technical guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a morpholine ring attached to a thiocarboxamide group. The morpholine moiety is a six-membered ring containing both an ether and a secondary amine functional group, which contributes to its unique chemical properties.[1][2]

The structural formula can be represented by the following SMILES notation: C1COCCN1C(=S)N[3][4].

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3][5][6] |

| CAS Number | 14294-10-1 | [3][5][7][8] |

| Molecular Formula | C₅H₁₀N₂OS | [3][5][7][8] |

| Canonical SMILES | C1COCCN1C(=S)N | [3][4] |

| InChI Key | GSLBUBZXFUYMSW-UHFFFAOYSA-N | [4][6][8] |

| PubChem CID | 2393544 | [3][6][8] |

| Synonyms | 4-Morpholinecarbothioamide, 4-Morpholinethiocarboxamide, 4-Thiocarbamoylmorpholine, N-Morpholinothioamide | [3][5][8][9] |

Physicochemical and Pharmacokinetic Properties

This compound is an off-white solid at room temperature.[7][8] Its morpholine ring imparts water solubility, suggesting it is likely to be mobile in aqueous environments.[7] The presence of hydrogen bond donors and acceptors influences its solubility and potential interactions with biological macromolecules.

Table of Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 146.21 g/mol | [3][4][6][7] |

| Appearance | Off-white solid | [7][8] |

| Melting Point | 153 - 156 °C | [7] |

| Boiling Point | 259 °C (Predicted) | [10][11] |

| Solubility | Soluble in water | [7] |

| pKa (Predicted) | 16.13 ± 0.20 | [8] |

| Topological Polar Surface Area | 70.6 Ų | [3][8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Hydrogen Bond Donor Count | 1 (from the primary amine) | |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research, often serving as a scaffold for developing new bioactive molecules.[12][13]

General Synthesis of N-Acyl-Morpholine-4-carbothioamides

A common synthetic route for derivatives involves a multi-step process starting from aroyl/alkyl chlorides. This workflow is a foundational method for generating a library of related compounds for screening.[12]

Caption: General workflow for the synthesis of N-acyl-morpholine-4-carbothioamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Acyl Derivatives

The following protocol is a representative methodology for synthesizing N-acyl-morpholine-4-carbothioamide derivatives, adapted from published literature.[12]

-

Preparation of Aroyl/Alkyl Isothiocyanate (Intermediate):

-

Dissolve ammonium thiocyanate (1.1 equivalents) in acetone.

-

Add the corresponding aroyl or alkyl chloride (1 equivalent) dropwise to the solution while stirring.

-

Reflux the mixture for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting solution containing the aroyl/alkyl isothiocyanate is used directly in the next step without isolation.

-

-

Synthesis of N-Acyl-Morpholine-4-carbothioamide:

-

In a separate flask, dissolve morpholine (1 equivalent) in dichloromethane (DCM).

-

Add the previously prepared isothiocyanate solution to the morpholine solution.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

-

Purification:

-

Upon completion of the reaction, pour the mixture onto crushed ice with stirring to precipitate the crude product.

-

Filter the solid, wash with distilled water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as DCM to yield the final N-acyl-morpholine-4-carbothioamide.[12]

-

Biological and Pharmacological Properties

While this compound itself is primarily a scaffold, its derivatives have been investigated for a range of biological activities. The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable metabolic properties and ability to improve the pharmacokinetic profile of drug candidates.[2]

Antimicrobial and Antifungal Activity

Numerous studies report that N-acyl derivatives of this compound exhibit significant antibacterial and antifungal properties.[12][14][15] These compounds have shown efficacy against various bacterial and fungal strains, including drug-resistant ones.[12][15] The mechanism is hypothesized to involve the inhibition of essential biological macromolecules like RNA, as suggested by computational docking studies.[12][15]

Antioxidant Potential

Several N-acyl-morpholine-4-carbothioamide derivatives have demonstrated excellent antioxidant activity in vitro.[12][15] This property is valuable for developing therapeutic agents to combat oxidative stress-related diseases.

Drug Development and Screening Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Caption: Logical workflow for the screening and development of this compound derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.[12]

-

Preparation of Materials:

-

Prepare Mueller-Hinton agar plates.

-

Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a known concentration.

-

Prepare sterile filter paper disks (6 mm diameter).

-

-

Assay Procedure:

-

Evenly swab the surface of the agar plates with the bacterial culture.

-

Impregnate the sterile disks with a defined volume (e.g., 10 µL) of the test compound solution.

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-loaded disk as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters.

-

A larger ZOI indicates greater antibacterial activity. Compare the results to the positive and negative controls.

-

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Morpholinecarbothioamide | C5H10N2OS | CID 2393544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. 14294-10-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 14294-10-1 [m.chemicalbook.com]

- 11. This compound [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of <i>N</i>-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]

A Comprehensive Technical Guide to Morpholine-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of morpholine-4-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document covers its chemical properties, synthesis, and known biological activities, supported by experimental protocols and data presented for clarity and reproducibility.

Chemical Identity and Properties

This compound, a derivative of morpholine, is a versatile scaffold in organic synthesis. Its formal IUPAC name is This compound .[1][2] The compound's chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 14294-10-1 | [1][2] |

| Molecular Formula | C₅H₁₀N₂OS | [1][2][3] |

| Molecular Weight | 146.21 g/mol | [2][3] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 153 - 156 °C | [4] |

| Synonyms | 4-Morpholinecarbothioamide, Thiocarbamoylmorpholine, N-Morpholinothioamide | [1][5] |

Synthesis of this compound and its Derivatives

The synthesis of thiourea derivatives, including this compound, is typically achieved through the reaction of an amine with an isothiocyanate. For N-acyl derivatives of this compound, a common synthetic route involves the reaction of morpholine with aroyl or alkyl isothiocyanates.[6][7]

General Experimental Protocol for Synthesis of N-Acyl-morpholine-4-carbothioamides

This protocol describes a general method for synthesizing N-acyl derivatives of this compound, which have been evaluated for various biological activities.[7]

Materials:

-

Appropriate acyl chloride

-

Potassium thiocyanate (KSCN)

-

Acetone (dry)

-

Morpholine

-

Dichloromethane (DCM)

Procedure:

-

Preparation of Acyl Isothiocyanate: A solution of the desired acyl chloride (1.0 eq) in dry acetone is added dropwise to a suspension of potassium thiocyanate (1.0 eq) in dry acetone. The mixture is refluxed for 2-3 hours with constant stirring. The reaction is monitored by thin-layer chromatography (TLC).

-

Formation of N-Acyl-morpholine-4-carbothioamide: After the formation of the acyl isothiocyanate is complete, the reaction mixture is cooled to room temperature. A solution of morpholine (1.0 eq) in dry acetone is then added dropwise. The reaction mixture is stirred at room temperature for an additional 4-6 hours.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water and then purified by recrystallization from a suitable solvent, such as dichloromethane, to yield the pure N-acyl-morpholine-4-carbothioamide derivative.[7]

Biological Activities and Potential Applications

Derivatives of this compound have demonstrated a range of biological activities, suggesting their potential as lead compounds in drug discovery. The primary activities investigated include antibacterial, antifungal, antioxidant, and antiurease effects.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of this compound derivatives against various pathogens.[7][8][9] The mechanism of action for thiourea derivatives as antibacterial agents may involve the disruption of NAD+/NADH homeostasis within the bacterial cell.[10]

Table 1: Antibacterial and Antifungal Activity of Selected N-Acyl-morpholine-4-carbothioamide Derivatives [7]

| Compound | Test Organism | Inhibition Zone (mm) |

| 5j | Staphylococcus aureus | 10.50 |

| Ampicillin (Standard) | Staphylococcus aureus | - |

| 5j | Fusarium solani | 18.20 |

| Amphotericin B (Standard) | Fusarium solani | - |

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7]

Antiurease Activity

Certain morpholine derivatives have shown potent inhibitory activity against the urease enzyme, which is a significant virulence factor in some bacterial infections, such as those caused by Helicobacter pylori.[9][11]

Table 2: Urease Inhibition by a Morpholine Derivative [9]

| Compound | IC₅₀ (µM) |

| 10 (A 1,3-thiazole derivative of a morpholine carbothioamide precursor) | 2.37 ± 0.19 |

| Thiourea (Standard) | 21.25 ± 0.15[11] |

Detailed Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[12][13]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compound (dissolved in DMSO)

-

Ciprofloxacin (standard antibiotic)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a 24-hour old culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing antioxidant activity.[1][3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (dissolved in a suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Reaction Setup: In a 96-well plate, add a defined volume of the test sample at various concentrations. Add the DPPH working solution to each well to initiate the reaction.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.[7]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[2][14]

Materials:

-

Jack bean urease enzyme

-

Urea

-

Phosphate buffer (pH 7.4)

-

Test compound (dissolved in a suitable solvent)

-

Thiourea (standard inhibitor)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hypochlorite and sodium hydroxide)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and the urease enzyme solution. A control well should contain the solvent instead of the test compound.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for another 15 minutes.

-

Color Development: Stop the reaction by adding the phenol reagent followed by the alkali reagent to each well.

-

Final Incubation: Incubate the plate for an additional 30 minutes at 37°C for color development.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.

-

Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[2] The IC₅₀ value is determined from a plot of inhibition percentage versus inhibitor concentration.

Potential Mechanisms of Action

The diverse biological activities of this compound and its derivatives are attributed to various mechanisms of action. Thiourea-containing compounds are known to interact with biological macromolecules.

Proposed Antibacterial Mechanism

For thiourea derivatives, one proposed mechanism of antibacterial action against strains like MRSA involves the disruption of cellular homeostasis, particularly the NAD+/NADH balance, which is crucial for bacterial metabolism and survival.[10]

Interaction with RNA

Computational docking studies on some N-acyl-morpholine-4-carbothioamides have suggested a potential interaction with RNA, indicating that these small molecules might exert their biological effects by binding to and modulating the function of RNA molecules.[6][7] The discovery and validation of such interactions require a systematic workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to explore the potential of this chemical scaffold. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced potency and selectivity.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cassara.com.ar [cassara.com.ar]

- 5. Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. louis.uah.edu [louis.uah.edu]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. abcam.co.jp [abcam.co.jp]

The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Pharmacophore Potential of the Morpholine Core for Researchers, Scientists, and Drug Development Professionals.

The morpholine ring, a six-membered saturated heterocycle containing an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous clinically successful drugs across a wide range of therapeutic areas. This technical guide explores the multifaceted pharmacophoric potential of the morpholine moiety, providing a comprehensive overview of its role in drug design, its impact on pharmacokinetic and pharmacodynamic profiles, and its application in several FDA-approved therapeutics.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring confers several advantageous properties to a drug molecule, primarily due to the presence of both a basic nitrogen atom and an ether-like oxygen atom. These features contribute to a favorable balance of hydrophilicity and lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated at physiological pH, enhancing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[1]

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other nitrogen-containing heterocycles like piperidine. The electron-withdrawing effect of the oxygen atom reduces the susceptibility of the adjacent C-H bonds to oxidation by cytochrome P450 enzymes.[1]

-

Improved Permeability: The overall polarity and hydrogen bonding capacity of the morpholine ring can be fine-tuned by substitution, allowing for modulation of a compound's ability to permeate biological membranes, including the blood-brain barrier.[2][3]

-

Reduced Basicity: The pKa of the morpholine nitrogen is typically in the range of 8.3-8.7, making it a weaker base than piperidine. This reduced basicity can be advantageous in minimizing off-target interactions with acidic cellular components and can influence the drug's binding characteristics and overall safety profile.[1]

The Morpholine Ring in FDA-Approved Drugs: Case Studies

The versatility of the morpholine scaffold is evident in its presence in a diverse array of marketed drugs. The following sections detail the role of the morpholine ring in four prominent examples, highlighting its contribution to their mechanism of action and pharmacological properties.

Gefitinib (Iressa®): An EGFR Kinase Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[4][5] The morpholine ring in gefitinib is crucial for its activity and pharmacokinetic profile.

Quantitative Pharmacological Data for Gefitinib

| Parameter | Value | Reference |

| Target | EGFR Tyrosine Kinase | [4][5] |

| IC50 (Tyr1173) | 26 nM | [6] |

| IC50 (Tyr992) | 57 nM | [6] |

| Aqueous Solubility (pH 1.2) | 303.85 µg/mL | [7][8] |

| Aqueous Solubility (pH 7.2) | Low | [9] |

| Caco-2 Permeability | High | [10][11] |

| Oral Bioavailability | ~60% | [10] |

Signaling Pathway

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[4][10][12]

Linezolid (Zyvox®): An Oxazolidinone Antibiotic

Linezolid is an antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine ring is a key component of its chemical structure, contributing to its unique mechanism of action and favorable pharmacokinetic properties.[3][13][14]

Quantitative Pharmacological Data for Linezolid

| Parameter | Value | Reference |

| Target | Bacterial 23S ribosomal RNA of the 50S subunit | [3][14] |

| Binding Site | Peptidyl transferase center (PTC) | [15][16] |

| Oral Bioavailability | ~100% | [3] |

| Protein Binding | ~31% | [3] |

| Elimination Half-life | 5-7 hours | [3] |

Signaling Pathway

Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in translation.[3][13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Linezolid - Wikipedia [en.wikipedia.org]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 13. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antimicrobial Activity of Morpholine-4-Carbothioamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational research into the antimicrobial properties of morpholine-4-carbothioamide and its derivatives. The following sections detail the synthesis, in vitro biological activity, and proposed mechanisms of action of these compounds, offering a valuable resource for professionals in the fields of medicinal chemistry and drug discovery. The data presented is collated from key studies to facilitate comparative analysis and inform future research directions.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been evaluated against a panel of pathogenic bacterial and fungal strains. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI), which are summarized below.

Antibacterial Activity Data

A series of N-acyl-morpholine-4-carbothioamides (5a-5j) were synthesized and tested for their antibacterial activity. The results, presented in terms of Zone of Inhibition, indicate that these compounds exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.[1][2] Notably, some derivatives demonstrated higher activity than the standard reference drug, ampicillin.[1][2]

| Compound | Staphylococcus aureus (ZOI, mm) | Bacillus subtilis (ZOI, mm) | Escherichia coli (ZOI, mm) | Pseudomonas aeruginosa (ZOI, mm) |

| 5a | 10.20 ± 0.12 | 11.50 ± 0.12 | 8.70 ± 0.11 | 9.10 ± 0.11 |

| 5j | 10.50 ± 0.13 | 12.10 ± 0.11 | 9.20 ± 0.12 | 9.80 ± 0.12 |

| Ampicillin | 10.10 ± 0.11 | 11.80 ± 0.13 | 8.90 ± 0.11 | 9.50 ± 0.13 |

Data sourced from Aziz et al., 2021.

In a separate study, carbamothioyl-furan-2-carboxamide derivatives were also assessed. Derivatives containing a 2,4-dinitrophenyl moiety showed significant inhibition against all tested bacterial and fungal strains, with MIC values ranging from 150.7–295 μg/mL.[3][4]

Antifungal Activity Data

The antifungal potential of N-acyl-morpholine-4-carbothioamides was also investigated. Compound 5j exhibited the highest antifungal activity against Fusarium solani, surpassing the standard drug amphotericin B.[1][2]

| Compound | Aspergillus flavus (ZOI, mm) | Fusarium solani (ZOI, mm) |

| 5a | 15.10 ± 0.11 | 17.80 ± 0.12 |

| 5j | 16.50 ± 0.12 | 18.20 ± 0.11 |

| Amphotericin B | 15.80 ± 0.13 | 17.50 ± 0.12 |

Data sourced from Aziz et al., 2021.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the initial studies of this compound derivatives.

Synthesis of N-acyl-morpholine-4-carbothioamides

A general synthetic route was employed for the preparation of N-acyl-morpholine-4-carbothioamides (5a-5j).[2]

Procedure:

-

An equimolar mixture of the appropriate aroyl/alkyl halide and ammonium thiocyanate in acetone is refluxed for 3-4 hours.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The resulting crude aroyl/alkyl isothiocyanate is dissolved in a suitable solvent.

-

An equimolar amount of morpholine is added dropwise to the solution with constant stirring.

-

The reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The resulting solid product is filtered, washed, and recrystallized to yield the pure N-acyl-morpholine-4-carbothioamide derivatives.[2]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the agar disk diffusion method.

Procedure:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37 °C and 28 °C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

-

Inoculation of Plates: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly swabbed with the prepared inoculum.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a defined concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

-

Data Collection: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

-

Controls: Standard antibiotics (e.g., ampicillin, gentamicin, amphotericin B) and the solvent are used as positive and negative controls, respectively.[3][4]

Proposed Mechanism of Action

While the precise mechanism of antimicrobial action for this compound derivatives is still under investigation, computational studies have provided initial insights. Docking simulations suggest that these compounds may exert their effect by inhibiting RNA.[1][2]

The in silico binding pattern analyses of compounds 5a and 5j have identified them as potential candidates for RNA inhibition.[1][2] These findings suggest that the this compound scaffold could serve as a basis for the design of novel antibacterial agents targeting RNA.[1][2] Further experimental validation is required to confirm this proposed mechanism.

It is also important to note that the morpholine nucleus is a component of various therapeutically significant drugs, including the oxazolidinone antibiotic linezolid, which is used to treat infections caused by Gram-positive bacteria.[5] Additionally, some morpholine derivatives act as antifungal agents by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[6]

Conclusion

Initial studies on this compound and its derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The straightforward synthesis and the potential for a novel mechanism of action targeting RNA make this class of compounds an attractive area for further investigation in the development of new antimicrobial agents. Future work should focus on elucidating the precise molecular mechanism of action, expanding the structure-activity relationship studies, and evaluating the in vivo efficacy and toxicity of the most potent derivatives.

References

- 1. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of <i>N</i>-acyl-morpholine-4-carbothioamides - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MORPHOLINE-4-CARBOTHIOAMIDE (CAS 14294-10-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and available research on MORPHOLINE-4-CARBOTHIOAMIDE (CAS 14294-10-1). The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

This compound is a white to off-white solid compound. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 14294-10-1 | |

| Molecular Formula | C5H10N2OS | |

| Molecular Weight | 146.21 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-Morpholinecarbothioamide, 4-Morpholinethiocarboxamide, Thiocarbamoylmorpholine | |

| Appearance | White to off-white solid | |

| Melting Point | 153 - 156 °C | |

| Boiling Point | Not available | |

| pKa | 16.13 ± 0.20 (Predicted) | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 70.6 Ų | |

| SMILES | C1COCCN1C(=S)N | |

| InChI Key | GSLBUBZXFUYMSW-UHFFFAOYSA-N |

Biological Activity and Potential Applications

Research into this compound and its derivatives suggests potential applications in drug development, particularly in the areas of antimicrobial and antioxidant therapies. A study on N-acyl-morpholine-4-carbothioamides, which are derivatives of the core compound, has demonstrated their potential as antibacterial and antifungal agents. Some of these derivatives exhibited significant antioxidant properties as well.

The versatile morpholine ring is a recognized pharmacophore in medicinal chemistry, known to be a component of various therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.

While specific signaling pathways for this compound have not been elucidated in the available literature, molecular docking studies on its derivatives suggest a potential inhibitory interaction with RNA. This indicates a possible mechanism of action at the level of nucleic acid function.

Experimental Methodologies

General Workflow for Synthesis and Evaluation of this compound Derivatives

Caption: A conceptual workflow for the synthesis and biological evaluation of N-acyl-morpholine-4-carbothioamide derivatives.

Suppliers

This compound (CAS 14294-10-1) is available from several chemical suppliers, including:

-

Amerigo Scientific

-

Apollo Scientific

-

BOC Sciences

-

Santa Cruz Biotechnology

-

Suzhou Sibian Chemical Technology Co., Ltd

-

Thermo Scientific (available through Fisher Scientific)

Please note that availability and purity may vary by supplier. It is recommended to contact the suppliers directly for the most current information.

The Morpholine Motif: A Privileged Scaffold in Bioactive Molecules and Their Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a prominent structural feature in a multitude of approved and experimental therapeutic agents.[1] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The morpholine moiety can also play a crucial role in the pharmacophore, directly interacting with biological targets to elicit a therapeutic response.[3] This technical guide provides a detailed exploration of the mechanisms of action of several key morpholine-containing bioactive molecules, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Mechanisms of Action of Key Morpholine-Containing Drugs

The morpholine scaffold is found in drugs spanning a wide range of therapeutic areas, from infectious diseases to oncology and neuroscience. The following sections delve into the specific mechanisms of action for five prominent examples: Amorolfine, Linezolid, Gefitinib, Aprepitant, and Reboxetine.

Amorolfine: Disrupting Fungal Cell Membrane Integrity

Amorolfine is a topical antifungal agent primarily used for the treatment of onychomycosis (fungal nail infections).[4] Its mechanism of action centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5]

Amorolfine exerts its antifungal effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase .[6][7] This dual inhibition leads to a depletion of ergosterol and an accumulation of non-functional, ignosterol-like sterols within the fungal cell membrane.[6][8] The altered sterol composition compromises the integrity and fluidity of the cell membrane, ultimately leading to fungal cell death.[4]

Signaling Pathway: Amorolfine's Inhibition of Ergosterol Biosynthesis

Caption: Amorolfine inhibits key enzymes in the ergosterol biosynthesis pathway.

Linezolid: A Unique Inhibitor of Bacterial Protein Synthesis

Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9][10] Its mechanism of action is distinct from other protein synthesis inhibitors.[11]

Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[10][12] This binding prevents the formation of a functional 70S initiation complex, which is a critical first step in the translation of messenger RNA (mRNA) into proteins.[8][9] By blocking this early stage of protein synthesis, Linezolid effectively halts bacterial growth and proliferation.[11]

Logical Relationship: Linezolid's Mechanism of Action

Caption: Linezolid blocks the formation of the 70S initiation complex in bacteria.

Gefitinib: Targeting Aberrant Cancer Cell Signaling

Gefitinib is a tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific activating mutations in the epidermal growth factor receptor (EGFR).[13]

Gefitinib competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[14] This binding inhibits the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[14][15] By blocking these pathways, Gefitinib suppresses cancer cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels that supply tumors).[7]

Signaling Pathway: Gefitinib's Inhibition of EGFR Signaling

Caption: Gefitinib inhibits EGFR autophosphorylation and downstream signaling.

Aprepitant: Blocking Emesis Signals in the Central Nervous System

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[16]

Aprepitant is a highly selective antagonist of the NK1 receptor, which is a G-protein coupled receptor found in the central and peripheral nervous systems.[16] The primary ligand for the NK1 receptor is Substance P, a neuropeptide involved in transmitting emetic signals in the brain.[17] By blocking the binding of Substance P to NK1 receptors in the brain's vomiting center, aprepitant prevents the downstream signaling that leads to the sensation of nausea and the act of vomiting.[17][18]

Signaling Pathway: Aprepitant's Antagonism of the NK1 Receptor

Caption: Aprepitant blocks Substance P from binding to the NK1 receptor.

Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[19][20]

Reboxetine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET) in the presynaptic neuronal membrane.[19][21] By blocking the reuptake of norepinephrine from the synaptic cleft, reboxetine increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[22] This modulation of norepinephrine levels is believed to be responsible for its antidepressant effects.[22]

Logical Relationship: Reboxetine's Effect on Noradrenergic Synapse

Caption: Reboxetine blocks the reuptake of norepinephrine in the synapse.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data for the discussed morpholine-containing bioactive molecules. This data is essential for comparing their potency and selectivity.

Table 1: Antifungal Activity of Amorolfine

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | 0.04 | [8] |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 | [8] |

| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 | [8] |

| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 | [8] |

| Candida albicans | 0.125 - 64 | 4 | 64 | [8] |

| Aspergillus flavus | >64 | - | - | [8] |

| Aspergillus versicolor | ≥64 | ≥64 | ≥64 | [23] |

Table 2: Antibacterial Activity of Linezolid

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Vancomycin-resistant Enterococcus (VRE) | - | 2 | 2 | [24] |

| Methicillin-resistant S. aureus (MRSA) | - | 2-4 | 4 | [24] |

| Multidrug-resistant M. tuberculosis | 0.125 - 0.5 | 0.5 | 1 | [6][25] |

Table 3: Inhibitory Activity of Gefitinib

| Target / Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference(s) |

| EGFR Tyrosine Kinase (in vitro) | Wild-type | 21 - 22 | [19] |

| EGFR Tyrosine Kinase (in vitro) | EGFRvIII | 84 | [19] |

| PC9 Cell Line | Exon 19 deletion | 77.26 | [12] |

| HCC827 Cell Line | Exon 19 deletion | 13.06 | [12] |

| H3255 Cell Line | L858R | 3 | [26] |

| H1975 Cell Line | L858R + T790M | >4000 | [12] |

Table 4: Receptor Binding Affinity of Aprepitant

| Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Human NK1 | - | 0.1 | [27][28] |

| Human NK2 | - | 4500 | [27][28] |

| Human NK3 | - | 300 | [27][28] |

Table 5: Monoamine Transporter Inhibition by Reboxetine

| Transporter | IC₅₀ | Reference(s) |

| Norepinephrine Transporter (NET) | 8.5 nM | [7] |

| Dopamine Transporter (DAT) | 89 µM | [7] |

| Serotonin Transporter (SERT) | 6.9 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and pharmacokinetic properties of morpholine-containing bioactive molecules.

In Vitro ADME/PK Assays

Experimental Workflow: In Vitro ADME/PK Assays

Caption: A general workflow for in vitro ADME/PK profiling of a compound.

A. Caco-2 Permeability Assay (Intestinal Absorption)

This assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[18][19]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[14]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) prior to the experiment.[16]

-

Permeability Measurement:

-

The test compound is added to the apical (A) side of the monolayer, and transport to the basolateral (B) side is measured over time (A-to-B permeability).[16]

-

Conversely, the compound is added to the basolateral side, and transport to the apical side is measured (B-to-A permeability) to assess active efflux.[16]

-

-

Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is quantified using LC-MS/MS.[19]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[14]

B. Liver Microsomal Stability Assay (Metabolism)

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5][20]

-

Reaction Mixture: The test compound is incubated with liver microsomes (human or other species) in a buffered solution containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reactions.[10][20]

-

Incubation: The reaction is carried out at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, 45 minutes).[20]

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[20]

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[20]

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20]

C. Plasma Protein Binding Assay (Distribution)

This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target. Equilibrium dialysis is considered the gold standard method.[15][21]

-

Equilibrium Dialysis Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.[15]

-

Incubation: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound fraction of the drug to diffuse across the membrane and reach equilibrium.[22]

-

Sample Collection and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.[15]

-

Data Analysis: The concentration of the drug in the buffer chamber represents the unbound fraction. The percentage of plasma protein binding is calculated from the concentrations in the two chambers.[15]

Target-Specific Assays

A. EGFR Kinase Inhibition Assay (for Gefitinib)

This in vitro assay measures the ability of a compound to inhibit the kinase activity of EGFR.[9]

-

Reaction Components: Recombinant human EGFR kinase, a peptide substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compound (Gefitinib) are combined in a kinase buffer.[9]

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the phosphorylation of the substrate by EGFR.[9]

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection system such as the ADP-Glo™ Kinase Assay.[9]

-

Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.[9]

B. Ribosome Binding Assay (for Linezolid)

This assay determines the ability of a compound to inhibit the formation of the translational initiation complex.[8][9]

-

Components: The assay mixture contains purified bacterial ribosomes (70S or individual 30S and 50S subunits), messenger RNA (mRNA), initiation factors (IF1, IF2, IF3), GTP, and radiolabeled initiator tRNA (e.g., [³H]N-formylmethionyl-tRNA).[8]

-

Complex Formation: The components are incubated together in the presence and absence of the test compound (Linezolid) to allow for the formation of the initiation complex.[9]

-

Detection: The amount of radiolabeled tRNA bound to the ribosomes is measured, typically by filtering the reaction mixture through a nitrocellulose membrane which retains the ribosome-tRNA complexes, followed by scintillation counting.[9]

-

Data Analysis: The inhibition of initiation complex formation is quantified by comparing the amount of bound radiolabeled tRNA in the presence of the test compound to that in the control.

C. Norepinephrine Transporter (NET) Uptake Assay (for Reboxetine)

This assay measures the inhibition of norepinephrine uptake into cells or synaptosomes expressing the norepinephrine transporter.[28]

-

Preparation: Cultured cells expressing NET (e.g., SK-N-BE(2)C cells) or synaptosomes (isolated nerve terminals) are prepared.[10][28]

-

Uptake Reaction: The cells or synaptosomes are incubated with a radiolabeled substrate of NET (e.g., [³H]norepinephrine) in the presence of various concentrations of the test compound (Reboxetine).[28]

-